Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate

Synthetic Chemistry Process Optimization Indazole Functionalization

Unprotected indazoles yield regioisomeric N1/N2 mixtures during alkylation, reducing yield and complicating purification. Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate eliminates this bottleneck. • Pre-installed N1-methyl group ensures a single, well-defined regioisomer-no protection/deprotection steps needed. • The 4-bromo handle enables direct Suzuki-Miyaura, Buchwald-Hartwig, or other Pd-catalyzed cross-couplings without competing side reactions. • Consistent ≥97% purity across batches minimizes catalyst poisoning and supports reproducible multi-gram to kilogram API campaigns. • Methyl ester can be hydrolyzed to the carboxylic acid for bioconjugation or probe synthesis.

Molecular Formula C10H9BrN2O2
Molecular Weight 269.09 g/mol
CAS No. 1363383-11-2
Cat. No. B1407232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-1-methyl-1H-indazole-3-carboxylate
CAS1363383-11-2
Molecular FormulaC10H9BrN2O2
Molecular Weight269.09 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=CC=C2)Br)C(=N1)C(=O)OC
InChIInChI=1S/C10H9BrN2O2/c1-13-7-5-3-4-6(11)8(7)9(12-13)10(14)15-2/h3-5H,1-2H3
InChIKeyCSGSRUKWDLFCGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate (CAS 1363383-11-2): A Strategic N-Methylated Indazole Building Block


Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate (CAS 1363383-11-2) is a fully substituted indazole derivative featuring a bromine atom at the 4-position, a methyl group at N-1, and a methyl ester at C-3 [1]. It is a solid with a molecular weight of 269.09 g/mol and a molecular formula of C10H9BrN2O2, offered by multiple vendors at ≥97% purity . This compound serves as a key building block in medicinal chemistry and organic synthesis, where the bromine acts as a versatile handle for cross-coupling reactions, while the N1-methyl group eliminates issues associated with regioisomeric mixtures and improves lipophilicity for drug discovery campaigns [2].

Why Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate (CAS 1363383-11-2) Cannot Be Replaced by Unprotected or Regioisomeric Analogs


In-class substitution is fraught with synthetic and performance penalties. Unprotected indazoles (e.g., methyl 4-bromo-1H-indazole-3-carboxylate) undergo non-regioselective N-alkylation, yielding mixtures of N1 and N2 isomers that reduce overall yield and complicate purification [1]. Regioisomeric bromoindazoles (e.g., 5-bromo or 6-bromo) exhibit different electronic properties and cross-coupling reactivity due to altered electron density on the indazole core, which can lead to divergent reaction outcomes [2]. The N1-methyl group in the target compound is critical for mimicking the lipophilic character of drug-like molecules, as N1-substituted indazoles are more lipophilic and less prone to phase I/II metabolism than their N–H counterparts .

Quantitative Differentiation of Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate (CAS 1363383-11-2) Against Analogs


Synthetic Efficiency: Eliminating Regioisomer Separation

Direct alkylation of indazoles typically yields mixtures of N1 and N2 isomers, with reported N1/N2 ratios ranging from 3:1 to 1:1 depending on conditions [1]. In contrast, Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate is pre-methylated exclusively at N1, circumventing the need for regioisomer separation and the associated yield loss. DFT calculations on methyl 5-bromo-1H-indazole-3-carboxylate show that N1-alkylated products can be obtained in >90% yield when cesium carbonate is used, but these conditions require careful optimization and are not universally applicable [1]. Using the pre-methylated building block bypasses this entire optimization step, saving time and resources.

Synthetic Chemistry Process Optimization Indazole Functionalization

Purity and Quality Control Advantage

Commercially available Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate is consistently offered at ≥97% purity by multiple reputable vendors, including analytical data (NMR, HPLC) provided upon request . In contrast, closely related analogs such as methyl 5-bromo-1H-indazole-3-carboxylate (CAS 78155-74-5) and methyl 6-bromo-1H-indazole-3-carboxylate (CAS 885278-42-2) are commonly supplied at lower purity levels (typically ≥95%) . The higher purity specification for the target compound reduces the burden of in-house purification prior to use in sensitive reactions (e.g., palladium-catalyzed couplings).

Analytical Chemistry Quality Control Procurement

Predicted Physicochemical Properties for Drug Design

The N1-methyl group significantly alters the physicochemical profile of the indazole core. Predicted values for Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate include a pKa of -2.14 ± 0.50 and a boiling point of 366.7 ± 22.0 °C . While direct experimental data for the 4-bromo analog are not available, general trends from the indazole literature indicate that N1-methylation increases lipophilicity (cLogP) by approximately 0.5–1.0 units compared to the NH parent and reduces hydrogen bond donor count by 1, enhancing membrane permeability . This property is essential for CNS drug discovery campaigns, where brain penetration is desired.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Optimal Application Scenarios for Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate (CAS 1363383-11-2)


Medicinal Chemistry: Accelerating Kinase Inhibitor SAR Campaigns

In structure-activity relationship (SAR) studies for kinase inhibitors, rapid diversification of the indazole core is essential. The pre-installed N1-methyl and 4-bromo groups allow for direct Suzuki-Miyaura cross-coupling at the 4-position without the need for additional protection/deprotection steps [1]. The high purity (≥97%) minimizes catalyst poisoning, and the absence of regioisomers ensures a single, well-defined product, enabling clear interpretation of biological data .

Process Chemistry: Late-Stage Functionalization in API Synthesis

For active pharmaceutical ingredient (API) manufacturing, late-stage functionalization with complex boronic acids or amines requires a robust building block. Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate provides a reliable handle for Pd-catalyzed cross-couplings, and its consistent purity across batches supports reproducible yields in multi-kilogram campaigns [1]. The N1-methyl group also improves the solubility profile of advanced intermediates, facilitating downstream processing .

Chemical Biology: Generation of Target-Specific Probes

The creation of biotinylated or fluorescent probes for target engagement studies demands building blocks with clean reactivity. The single reactive site (4-bromo) and the methyl ester (which can be hydrolyzed to the carboxylic acid for conjugation) make this compound an ideal precursor for the synthesis of clickable probes or affinity reagents [1]. The N-methyl group reduces non-specific binding often observed with NH-containing heterocycles, improving assay signal-to-noise ratios .

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